molecular formula C21H30Cl2N2O2 B2589110 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185447-96-4

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2589110
CAS No.: 1185447-96-4
M. Wt: 413.38
InChI Key: KLTKCBALXZAKCS-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that features a biphenyl group, an ethylpiperazine moiety, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-bromobiphenyl with sodium ethoxide in ethanol.

    Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine moiety. This can be done by reacting the biphenyl ether with 1-ethylpiperazine in the presence of a suitable base such as potassium carbonate.

    Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone. This can be achieved by reacting the intermediate product with epichlorohydrin in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
  • 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Uniqueness

1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the ethyl group on the piperazine moiety, which can influence its binding affinity and selectivity for specific molecular targets. This structural variation can lead to differences in biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.2ClH/c1-2-22-12-14-23(15-13-22)16-20(24)17-25-21-10-8-19(9-11-21)18-6-4-3-5-7-18;;/h3-11,20,24H,2,12-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTKCBALXZAKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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